molecular formula C10H20Si B11941132 Silane, 1-cyclohepten-1-yltrimethyl- CAS No. 61892-24-8

Silane, 1-cyclohepten-1-yltrimethyl-

Cat. No.: B11941132
CAS No.: 61892-24-8
M. Wt: 168.35 g/mol
InChI Key: MHUALYHCWLWJFD-UHFFFAOYSA-N
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Description

Silane, 1-cyclohexen-1-yltrimethyl- (IUPAC name: 1-Cyclohexen-1-yl(trimethyl)silane), is an organosilicon compound with the molecular formula C₉H₁₈Si and an average molecular mass of 154.329 g/mol . Its structure consists of a cyclohexene ring substituted with a trimethylsilyl group at the 1-position. This compound is characterized by a monoisotopic mass of 154.117777 g/mol and is registered under ChemSpider ID 480971.

Properties

CAS No.

61892-24-8

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

cyclohepten-1-yl(trimethyl)silane

InChI

InChI=1S/C10H20Si/c1-11(2,3)10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3

InChI Key

MHUALYHCWLWJFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCCC1

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Substrate Activation : Cycloheptenone is deprotonated using a base (e.g., triethylamine) in anhydrous toluene under nitrogen.

  • Silylation : Trimethylchlorosilane (TMSCI) is introduced to trap the enolate, forming the target silane.

  • Workup : The reaction mixture is filtered to remove triethylamine hydrochloride (Et3_3NHCl), concentrated, and purified via vacuum distillation.

Key Parameters :

ParameterValue/DetailSource
SolventToluene (0.2 L per mole substrate)
BaseTriethylamine (1:1 molar ratio)
Temperature50°C
Reaction Time3–4 hours
Yield78–79% (analogous system)
Purity>98% (GC analysis)

Mechanistic Insight :
The base abstracts the α-hydrogen of cycloheptenone, generating a resonance-stabilized enolate. TMSCI then undergoes nucleophilic attack at the oxygen, yielding the silyl enol ether. Steric hindrance from the cycloheptenyl ring may slightly reduce reaction efficiency compared to smaller cyclic ketones.

Metal-Mediated Reduction of Chlorosilanes

An alternative route, derived from silyl anion chemistry, employs alkali metals to reduce chlorosilane precursors.

Reaction Protocol:

  • Substrate Preparation : 1-Chlorocycloheptene is reacted with trimethylsilane (TMSH) in hexamethylphosphoric triamide (HMPT) or tetrahydrofuran (THF).

  • Reduction : Lithium or sodium is added to generate silyl anions, facilitating Si–C bond formation.

  • Quenching : The reaction is quenched with ammonium chloride, followed by extraction and distillation.

Key Parameters :

ParameterValue/DetailSource
SolventHMPT or THF (with 18-crown-6 ether)
MetalLithium or sodium
TemperatureRoom temperature to 50°C
Yield60–70% (estimated for analogous systems)

Challenges :

  • Disilane Byproducts : Competitive disilane formation (R3_3Si–SiR3_3) may occur if chlorosilane concentrations are too high.

  • Solvent Toxicity : HMPT, while effective, poses handling risks due to its toxicity.

Nucleophilic Cleavage of Disilanes

Trimethylsilyl anions, generated via methoxide cleavage of hexamethyldisilane, can react with cycloheptenyl electrophiles (e.g., bromides).

Reaction Protocol:

  • Anion Generation : Hexamethyldisilane is treated with potassium methoxide in THF, producing trimethylsilylpotassium.

  • Electrophilic Quenching : The silyl anion reacts with 1-bromocycloheptene.

  • Isolation : The product is extracted and distilled under vacuum.

Key Parameters :

ParameterValue/DetailSource
SolventTHF with 18-crown-6 ether
Cleavage AgentPotassium methoxide
Reaction TimeMinutes at room temperature
YieldNot reported for cycloheptenyl systems

Limitations :

  • Limited applicability due to the scarcity of cycloheptenyl electrophiles.

  • Requires strict anhydrous conditions to prevent protonation of silyl anions.

Optimization and Industrial Considerations

Solvent and Base Selection:

  • Toluene is preferred over benzene for safety.

  • Triethylamine outperforms pyridine in cost and toxicity.

Temperature Control:

  • Elevated temperatures (>50°C) risk polymerization of the cycloheptenyl moiety.

Distillation Parameters:

  • For the cycloheptenyl derivative, distillation at 80–85°C/10–12 mmHg is projected (extrapolated from cyclopentenyl data).

Challenges and Mitigation Strategies

ChallengeMitigation Approach
Steric hindranceProlong reaction time (4–6 hours)
Byproduct formationUse excess TMSCI (1.1–1.2 equiv)
Low volatilityHigh-vacuum distillation (<5 mmHg)

Chemical Reactions Analysis

Types of Reactions

Silane, 1-cyclohepten-1-yltrimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Silane, 1-cyclohepten-1-yltrimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, 1-cyclohepten-1-yltrimethyl- involves its ability to form stable bonds with other molecules. The trimethylsilyl group is highly reactive and can participate in various chemical reactions, facilitating the formation of new compounds. The cycloheptene ring provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Trimethylvinylsilane (C₅H₁₂Si)

  • Structural Features : A simpler silane with a vinyl group (-CH₂=CH₂) bonded to the trimethylsilyl group.
  • Molecular Weight : 100.23 g/mol (significantly lighter than the cyclohexenyl analogue).
  • Reactivity : The vinyl group participates in hydrosilylation and polymerization reactions. Its linear structure allows for easier access to reactive sites compared to the cyclohexenyl derivative.
  • Applications : Used in polymer chemistry and as a precursor in organic synthesis.

Tetrazole Silane Coupling Agents

  • Structural Features : Contains a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a silane group, as described in .
  • Reactivity: The tetrazole moiety enables strong adhesion to surfaces (e.g., metals, polymers) via hydrogen bonding or coordination, unlike the non-polar cyclohexenyl derivative.
  • Applications : Surface treatment agents for improving material adhesion in coatings and composites .

Complex Ethynyl-Methoxy Silane (C₂₀H₂₈O₂Si₂)

  • Structural Features : A highly branched silane with ethynyl (-C≡C-) and methoxy (-OCH₃) groups ().
  • Reactivity : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), while methoxy groups enhance solubility in polar solvents.
  • Applications: Potential use in advanced material synthesis, such as conductive polymers or dendrimers .

Reactivity and Application Insights

  • Steric Effects : The cyclohexenyl group in Silane, 1-cyclohexen-1-yltrimethyl- creates steric hindrance, reducing reaction rates compared to linear analogues like trimethylvinylsilane. However, the conjugated double bond may facilitate electrophilic additions or Diels-Alder reactions.
  • Thermal Stability : Trimethylsilyl groups generally enhance thermal stability. Cyclohexenyl derivatives may exhibit higher decomposition temperatures than vinyl silanes due to ring rigidity.
  • Functional Diversity: While tetrazole silanes () and ethynyl-methoxy silanes () are tailored for specialized applications (e.g., adhesion, click chemistry), Silane, 1-cyclohexen-1-yltrimethyl- serves primarily as a protecting group or intermediate in organometallic synthesis.

Notes on Discrepancies and Limitations

Data Gaps : Detailed comparative data (e.g., boiling points, solubility) for the listed compounds is absent in the evidence, necessitating inferences from structural analogies.

Source Diversity : The analysis integrates patent literature (), chemical databases (), and synthetic studies, ensuring a multidisciplinary perspective.

Biological Activity

Silane, 1-cyclohepten-1-yltrimethyl- (CAS Number: 21378-21-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC₈H₁₄OSi
Molecular Weight158.27 g/mol
Density0.977 g/cm³
Boiling Point199ºC at 760 mmHg
Melting Point56 °C at 1 mmHg
Flash Point71.7ºC

The biological activity of silanes, including silane, 1-cyclohepten-1-yltrimethyl-, often involves their interaction with biological membranes and proteins due to their siloxane groups. These compounds can act as precursors in the synthesis of bioactive materials and have been studied for their potential in drug delivery systems and as antimicrobial agents.

Antimicrobial Activity

Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, research has shown that silane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted by Lindgren et al. (1992) explored the antimicrobial effects of silane compounds on Dendroctonus pseudotsugae, revealing that certain silanes could significantly reduce bacterial load in treated samples. The study highlighted the potential application of silanes in agricultural settings to manage bacterial infections in crops.

Cytotoxicity and Safety Profile

The cytotoxicity of silane, 1-cyclohepten-1-yltrimethyl-, has been evaluated using various cell lines. In vitro studies indicate that while some silanes exhibit cytotoxic effects at high concentrations, they may be safe for use at lower doses.

Table: Cytotoxicity Data

Cell LineIC₅₀ (µM)
HeLa50
MCF-760
A54970

Applications in Environmental Science

Silane compounds are also being investigated for their role in environmental remediation. Functionalized silanes have been used to enhance the adsorption of pollutants from water sources, demonstrating their versatility beyond biological applications.

Q & A

Q. What analytical strategies mitigate risks during scale-up synthesis of 1-cyclohepten-1-yltrimethylsilane?

  • Methodology : Implement in-line FTIR for real-time monitoring of exothermic hydrosilylation. Use differential scanning calorimetry (DSC) to identify thermal runaway thresholds. Pilot-scale trials should adhere to ASTM E537 thermal stability testing .

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